molecular formula C20H21N7O3 B2727790 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide CAS No. 1286699-26-0

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2727790
CAS No.: 1286699-26-0
M. Wt: 407.434
InChI Key: CAYKVXJODAALCI-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide (CAS# 1286699-26-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C20H21N7O3 and a molecular weight of 407.43 g/mol, this complex molecule is built around three key heterocyclic pharmacophores: a pyridazine, a piperidine, and a pyrazole ring . The integration of these specific rings is of significant research interest. Pyridazine-based structures are increasingly popular in medicinal chemistry and are investigated for a wide spectrum of biological activities, including potential applications in oncology, inflammation, and cardiovascular disease . The pyrazole moiety is a well-documented scaffold in pharmacology, present in drugs with anti-inflammatory, antipsychotic, antidepressant, and anti-obesity activities . Furthermore, the piperidine subunit is one of the most common heterocycles found in FDA-approved drugs, underscoring its fundamental role in drug discovery . While the precise mechanism of action for this specific compound is not fully elucidated, its structure suggests potential as a valuable intermediate or candidate for developing kinase inhibitors or receptor modulators, analogous to other molecules in its class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methyl-6-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-14-5-2-7-16(27(29)30)19(14)22-20(28)15-6-3-11-25(13-15)17-8-9-18(24-23-17)26-12-4-10-21-26/h2,4-5,7-10,12,15H,3,6,11,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYKVXJODAALCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include heterocyclic rings and functional groups associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine core substituted with a pyridazine and pyrazole moiety, which are known for their biological significance. The presence of the nitrophenyl group enhances its potential for interaction with various biological targets. The molecular formula is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 301.34 g/mol .

Biological Activities

Research on similar compounds indicates that derivatives containing pyrazole and pyridazine structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds with pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers .
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Certain pyrazole-containing compounds have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling .
  • Modulation of Receptor Activity : The compound may interact with various receptors involved in cancer proliferation and inflammation, potentially acting as an antagonist or inhibitor .
  • Induction of Apoptosis : Some pyrazole derivatives are known to induce apoptosis in cancer cells, leading to reduced tumor growth .

Case Studies

Recent studies have evaluated the biological activity of related compounds:

  • A study on pyrazole derivatives indicated significant anticancer activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showcasing IC50 values in the low micromolar range .
  • Another investigation highlighted the anti-inflammatory properties of similar piperidine derivatives, demonstrating their ability to reduce inflammation markers in vitro .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazole DerivativeContains pyrazole ringAnticancer, Antimicrobial
Pyridazine-Based CompoundFeatures pyridazine coreAnti-inflammatory
Piperidine AnalogPiperidine backboneAntitumor

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. The compound has been linked to the inhibition of various kinases involved in cancer progression, particularly the c-Met kinase, which is crucial for tumor growth and metastasis. For instance, similar compounds have shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma, leading to advancements in clinical trials for drugs like Savolitinib, which is a c-Met inhibitor .

Anti-inflammatory Effects

Compounds containing pyrazole rings have demonstrated anti-inflammatory activities. The structural characteristics of this compound suggest it may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. Studies on related pyrazole derivatives have shown efficacy against inflammatory markers, indicating a pathway for further exploration of this compound's therapeutic roles .

Neuropharmacological Potential

The compound's structure suggests potential applications in neuropharmacology. Pyrazole derivatives have been investigated for their effects on neurological disorders, including Huntington’s disease and other neurodegenerative conditions. The inhibition of glycogen synthase kinase 3 (GSK-3) by similar compounds has been documented, which may relate to mood regulation and cognitive functions .

Case Study 1: Anticancer Efficacy

A study assessing the anticancer properties of similar pyrazole-pyridazine derivatives found that they significantly inhibited tumor growth in xenograft models of human cancers. The study highlighted the importance of structural modifications on the efficacy of these compounds, suggesting that the specific arrangement of functional groups can enhance biological activity .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Results indicated that these compounds effectively decreased levels of pro-inflammatory cytokines, supporting their potential as therapeutic agents for inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AnticancerInhibition of c-Met kinase; potential against various tumorsPreclinical success in lung cancer trials
Anti-inflammatoryModulation of inflammatory pathways; potential use in chronic inflammatory conditionsReduction in pro-inflammatory cytokines
NeuropharmacologyPotential effects on neurological disorders; GSK-3 inhibition linked to mood regulationEfficacy observed in cognitive function studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs:

Compound Name Key Structural Features Molecular Weight Biological Activity References
1-(6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)-N-(2-Methyl-6-Nitrophenyl)Piperidine-3-Carboxamide Pyridazine with pyrazole, nitro-substituted phenyl, piperidine-3-carboxamide 422.42 g/mol Anticholesteremic, antihypertensive, GSK-3 inhibition (inferred)
1-(6-Chloro-3-Pyridazinyl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide Chloropyridazinyl, methylpyrrolylmethyl amide, piperidine-3-carboxamide 374.86 g/mol Not explicitly reported; inferred kinase inhibition based on structural similarity
1-(4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)-3-(3,4-Dimethylphenyl)Urea Pyridazine with pyrazole, urea linkage, dimethylphenyl substituent 399.46 g/mol Not explicitly reported; urea group may enhance solubility and hydrogen bonding
N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine Pyridazine with pyrazole, unsubstituted phenylamine 263.28 g/mol Structural studies highlight planar geometry and π-π interactions
3-(3,4-Dimethylphenyl)-1-(4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Urea Urea linker, dimethylphenyl, pyridazine-pyrazole core 399.46 g/mol Potential for enhanced solubility due to urea moiety

Key Structural and Functional Comparisons

Substituent Effects on Activity Nitro vs. Chloro Groups: The nitro group in the target compound (vs. Amide vs. Urea Linkages: Urea-containing analogs (e.g., ) may exhibit improved solubility and hydrogen-bonding capacity compared to carboxamide derivatives, though carboxamides like the target compound offer greater rigidity .

Crystallographic and Conformational Insights

  • Compounds like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () exhibit planar geometries stabilized by intramolecular C–H⋯N hydrogen bonds and π-π stacking (3.68 Å), features likely conserved in the target compound .

Synthetic Accessibility

  • The target compound’s nitro group may complicate synthesis compared to chloro or methyl analogs due to reactivity under standard coupling conditions, as seen in ’s reflux-based aryl amination protocols .

Research Findings and Implications

  • The nitro group may enhance binding to ATP pockets in kinases like GSK-3, analogous to halogen-substituted derivatives .
  • Physicochemical Properties : The nitro group’s electron-withdrawing nature may reduce logP (increasing polarity) compared to methyl or chloro analogs, affecting blood-brain barrier penetration .
  • Structural Optimization : Replacement of the nitro group with bioisosteres (e.g., trifluoromethyl) or incorporation of urea linkers () could balance potency and pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

A scalable synthesis involves coupling pyrazolylpyridazine intermediates with substituted piperidine-carboxamide precursors. Key steps include:

  • Intermediate preparation : Use Suzuki-Miyaura coupling for pyridazine-pyrazole linkage (as in related pyrazolylpyridazine syntheses) .
  • Amide bond formation : Employ thionyl chloride to activate carboxylic acids, followed by reaction with anilines (e.g., 2-methyl-6-nitroaniline) under inert conditions .
  • Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradient) and recrystallization (ethyl acetate/hexane) yield high-purity product (>95%) .
    Optimization: Monitor reaction progress via TLC, adjust stoichiometry (1.2–1.5 eq. of coupling agents), and control temperature (reflux for 4–6 hours) to minimize side products .

Q. How can the structural identity and purity of this compound be validated?

Use a multi-technique approach:

Technique Parameters Purpose
1H NMR δ 11.55 (s, 1H, pyrazole), 8.63 (s, 1H, pyridazine)Confirm core structure and substituent positions .
HPLC C18 column, acetonitrile/water gradient, λ = 254 nmAssess purity (>98%) and detect trace impurities .
LCMS ESI+ mode, m/z = [M+H]+Verify molecular ion and fragmentation patterns .
Crystallography (if single crystals form) resolves bond angles and intermolecular interactions (e.g., C–H···O bonds) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting glycogen synthase kinase 3 (GSK-3)?

  • Docking studies : Use AutoDock Vina to model interactions between the pyridazine-pyrazole core and GSK-3β’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Val135 or hydrophobic contacts with Phe67 .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA) to rank compound efficacy .
  • Contradiction resolution : If in vitro activity diverges from predictions, analyze protonation states (Epik) or solvent effects (explicit water models) .

Q. What strategies address discrepancies in biological activity data across assays?

Example: If IC50 values vary between enzymatic and cell-based assays:

  • Experimental design :
    • Enzyme assays : Use recombinant GSK-3β (0.1–10 µM compound, 30-min pre-incubation) .
    • Cellular assays : Account for membrane permeability (logP > 3) and efflux pumps (e.g., P-gp inhibition with verapamil) .
  • Data normalization : Express activity as % inhibition relative to controls and validate with orthogonal methods (e.g., Western blot for phospho-β-catenin) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Core modifications : Replace pyridazine with pyrimidine (synthesize via Pd-catalyzed cross-coupling) to test electronic effects .
  • Substituent analysis :
    • Nitrophenyl group : Compare meta- vs. para-nitro positions on binding affinity .
    • Piperidine substitution : Introduce methyl groups at C2/C4 to probe steric effects on conformation .
  • Pharmacophore mapping : Overlay active/inactive derivatives to identify critical hydrogen bond acceptors (pyridazine N) and aromatic clusters .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • pH stability : Incubate compound in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 h .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LCMS .
  • Photodegradation : Expose to UV light (λ = 365 nm) and track by NMR for structural changes (e.g., nitro group reduction) .

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